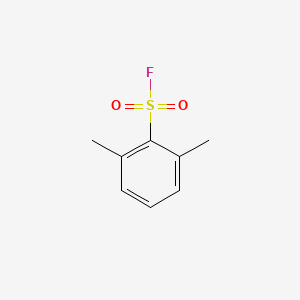
2,6-Dimethylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.
Another method involves the direct fluorosulfonylation of 2,6-dimethylbenzene using fluorosulfonyl radicals. This approach is concise and effective, allowing for the formation of the sulfonyl fluoride group directly on the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl fluoride group, which activates the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives such as 2,6-dimethyl-4-bromobenzene-1-sulfonyl fluoride.
Nucleophilic Substitution: Products include sulfonamides and sulfonates, depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of enzyme inhibitors, particularly serine protease inhibitors, due to its ability to form stable covalent bonds with active site residues.
Materials Science: It is employed in the synthesis of functionalized polymers and materials with unique properties.
Chemical Biology: The compound is used as a probe for studying protein-ligand interactions and as a tool for bioconjugation.
Mécanisme D'action
The mechanism of action of 2,6-dimethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, forming stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and chemical probes . The compound’s ability to form covalent bonds with specific amino acids makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties and use in chemical biology.
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl Fluoride: Used in similar applications but with different steric and electronic properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A well-known serine protease inhibitor.
Uniqueness
2,6-Dimethylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles . This unique structure makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
61153-14-8 |
|---|---|
Formule moléculaire |
C8H9FO2S |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2,6-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3 |
Clé InChI |
RDJSXQUHMCSBLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)




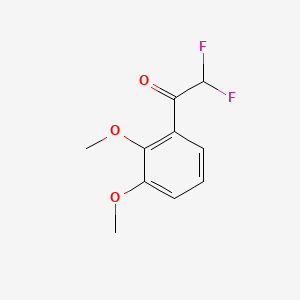
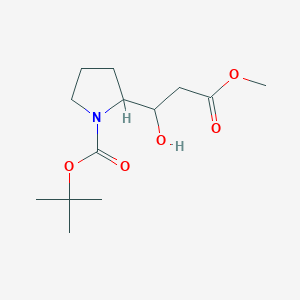
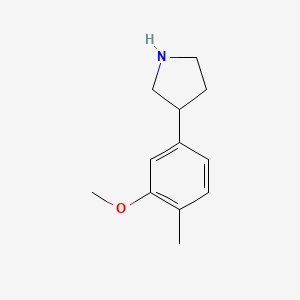
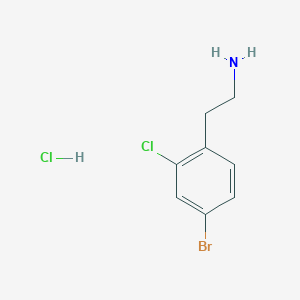
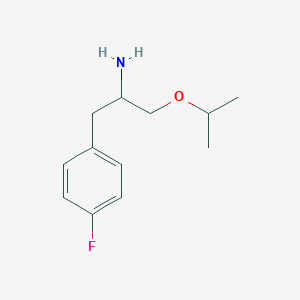


![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
